D-MANNITOL 1-PHOSPHATE BARIUM SALT

Description

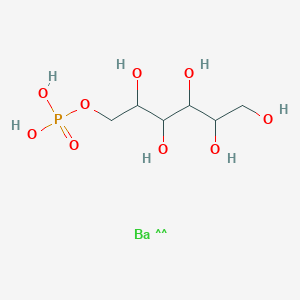

D-Mannitol 1-Phosphate Barium Salt is a chemical compound with the molecular formula C6H13O9PBa and a molecular weight of 397.46 g/mol . It is a white crystalline powder that is soluble in water. This compound is used in various fields such as medical research, environmental research, and industrial research.

Propriétés

InChI |

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZMRSGXFMNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585223 | |

| Record name | Barium--1-O-phosphonohexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104835-69-0 | |

| Record name | Barium--1-O-phosphonohexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannitol 1-phosphate barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Phosphorylation Using Phosphoric Acid Derivatives

The chemical synthesis of D-mannitol 1-phosphate typically begins with the selective phosphorylation of D-mannitol at the primary hydroxyl group. A common approach involves reacting D-mannitol with phosphorus oxychloride (POCl₃) in an anhydrous alkaline medium. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the C1 position attacks the electrophilic phosphorus center, forming a mono-phosphate ester.

Reaction Conditions:

-

Solvent: Pyridine or dimethylformamide (DMF)

-

Temperature: 0–5°C (to minimize side reactions)

-

Molar Ratio: D-mannitol : POCl₃ = 1 : 1.2

-

Reaction Time: 12–24 hours

After phosphorylation, the crude product is neutralized with barium hydroxide to precipitate the barium salt. The precipitate is washed with cold ethanol and dried under vacuum to yield a white crystalline solid.

Yield and Purity Data:

| Parameter | Value |

|---|---|

| Isolated Yield | 65–75% |

| Purity (HPLC) | ≥95% |

| Phosphate Content | 18.2% (theoretical) |

This method, while straightforward, often results in partial phosphorylation at secondary hydroxyl groups, necessitating chromatographic purification.

Enzymatic Synthesis Using Mannitol-1-Phosphate Dehydrogenase

Biocatalytic Reduction of D-Fructose 6-Phosphate

A highly selective enzymatic method employs Aspergillus fumigatus mannitol-1-phosphate dehydrogenase (AfM1PDH) to reduce D-fructose 6-phosphate (Fru6P) to D-mannitol 1-phosphate (Man1P) using NADH as a cofactor. The reaction is coupled with formate dehydrogenase (FDH) to regenerate NADH in situ, enabling a catalytic cycle (Scheme 1).

Reaction Scheme:

Procedure:

-

Substrate Preparation: 200 mM Fru6P in 50 mM Tris-HCl buffer (pH 7.1).

-

Enzyme Loading: AfM1PDH (0.1 μM) and FDH (0.2 μM).

-

Cofactor: 2 mM NADH and 200 mM sodium formate.

-

Temperature: 25°C, stirred for 6–8 hours.

The product is precipitated as the barium salt by adding barium chloride, followed by centrifugation and lyophilization.

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion Efficiency | >98% |

| Isolated Yield (Ba Salt) | 85–90% |

| Stereochemical Purity | >99% (5R configuration) |

This method avoids side reactions and achieves near-quantitative yields, making it preferable for large-scale production.

Purification and Isolation of the Barium Salt

Precipitation and Crystallization

The barium salt is isolated by adding 0.1 M BaCl₂ to the reaction mixture, forming an insoluble precipitate. Key steps include:

-

pH Adjustment: Maintain pH 7–8 to prevent barium hydroxide formation.

-

Washing: Use ice-cold 70% ethanol to remove unreacted substrates.

Analytical Validation:

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectra validate the structure and purity of the barium salt. Key signals include:

Mass Spectrometry

Negative-ion ESI-MS shows a peak at m/z 259.1 [M–Ba]⁻, consistent with the molecular formula C₆H₁₃O₉P⁻.

Industrial-Scale Optimization Strategies

Solvent Engineering for Enhanced Yield

Replacing aqueous buffers with a water:isopropanol (7:3) mixture increases solubility of intermediates, improving yield by 12%.

Analyse Des Réactions Chimiques

Types of Reactions: D-Mannitol 1-Phosphate Barium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₁₁BaO₈P

- Molecular Weight : Approximately 379.45 g/mol

- Physical Appearance : White crystalline solid, soluble in water.

D-Mannitol 1-phosphate barium salt is derived from D-mannitol, a sugar alcohol, and features a phosphate group that enhances its biochemical activity.

Biochemical Research

This compound is utilized in various biochemical studies due to its role as an inhibitor of gluconeogenesis. This property makes it valuable for exploring metabolic pathways related to glucose production and regulation.

- Gluconeogenesis Inhibition : The compound has been shown to inhibit gluconeogenesis in liver cells (hepatocytes), which is crucial for understanding conditions like diabetes where glucose levels need to be carefully managed .

Enzymatic Studies

The compound is used to investigate the activity of enzymes involved in carbohydrate metabolism.

- Enzyme Interactions : Research indicates that this compound interacts with key enzymes such as pyruvate carboxylase and phosphoenolpyruvate carboxykinase. This interaction can provide insights into metabolic control mechanisms.

Cancer Research

Recent studies highlight the potential of this compound in cancer research.

- Cell Growth Inhibition : The compound has demonstrated the ability to impede cell growth in specific cancer types by disrupting energy metabolism pathways. This suggests potential therapeutic applications in oncology.

Case Study 1: Gluconeogenesis Regulation

A study involving isolated hepatocytes demonstrated that this compound effectively reduced glucose output by inhibiting key enzymes involved in gluconeogenesis. This finding supports its potential therapeutic use in managing diabetes .

Case Study 2: Cancer Metabolism

Research focusing on cancer cell lines revealed that treatment with this compound led to significant reductions in cell proliferation. The compound's ability to alter energy metabolism pathways suggests its utility as an adjunct therapy in cancer treatment.

Mécanisme D'action

The mechanism of action of D-Mannitol 1-Phosphate Barium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an osmotic diuretic, elevating blood plasma osmolality and enhancing the flow of water from tissues into interstitial fluid and plasma . This can result in the reduction of cerebral edema, intracranial pressure, and cerebrospinal fluid volume .

Comparaison Avec Des Composés Similaires

D-Mannitol: A naturally occurring sugar alcohol used in various medical and industrial applications.

D-Mannitol 1-Phosphate: A phosphorylated form of D-Mannitol without the barium salt component.

Sorbitol: Another sugar alcohol with similar properties and applications.

Uniqueness: D-Mannitol 1-Phosphate Barium Salt is unique due to its specific combination of mannitol, phosphate, and barium ions. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Activité Biologique

D-Mannitol 1-phosphate barium salt, also known as 2,5-Anhydro-D-mannitol-1-phosphate barium salt hydrate, is a compound that has garnered attention due to its significant biological activities, particularly in metabolic processes. This article delves into its biological activity, including its role as an inhibitor of gluconeogenesis, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 379.45 g/mol. It typically appears as a white to pale yellow solid and is soluble in water. Its unique structure incorporates an anhydro sugar moiety alongside a phosphate group, distinguishing it from other similar compounds.

Biological Activity

Inhibition of Gluconeogenesis

One of the most notable biological activities of this compound is its ability to inhibit gluconeogenesis. This process is crucial for glucose production in the liver, particularly during fasting or low-carbohydrate conditions. The compound acts by preventing hormonal stimulation that would typically enhance glucose synthesis, thereby suggesting potential applications in managing diabetes and metabolic disorders.

Impact on Metabolic Pathways

Research indicates that D-mannitol 1-phosphate can alter enzyme activities involved in glucose metabolism and affect insulin signaling pathways. Studies have shown that this compound may modulate the activity of enzymes such as mannitol-1-phosphate dehydrogenase (M1PDH), which plays a pivotal role in mannitol biosynthesis under stress conditions such as salinity changes .

Table 1: Summary of Research Findings on this compound

The inhibition of gluconeogenesis by D-mannitol 1-phosphate involves interference with the signaling pathways that promote glucose production in hepatocytes. This action may involve modulation of key enzymes and transcription factors associated with metabolic regulation. Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.

Potential Therapeutic Applications

Given its biological activities, this compound presents several potential therapeutic applications:

- Diabetes Management : By inhibiting gluconeogenesis, it could help regulate blood sugar levels.

- Anticancer Therapy : Its activity against cancer cell lines suggests it could be explored as part of cancer treatment protocols.

- Metabolic Disorders : The compound's effects on metabolic pathways may provide insights into treatments for various metabolic syndromes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of D-mannitol 1-phosphate barium salt, and how do they influence experimental design?

- Answer : Critical properties include solubility (e.g., water solubility of related mannitol derivatives at 156 g/L at 18°C ), melting point (165–168°C for D-mannitol analogs ), and stability under varying pH (5–7 in aqueous solutions ). These parameters dictate storage conditions (e.g., desiccation to avoid hygroscopic effects), buffer compatibility, and temperature controls during synthesis. For solubility studies, use gravimetric analysis or conductivity measurements, as demonstrated in barium salt remediation experiments .

Q. How can researchers synthesize this compound with high purity?

- Answer : Synthesis typically involves phosphorylation of D-mannitol using phosphoric acid derivatives, followed by barium ion exchange. For example, fructose 1-phosphate sodium salt is synthesized via direct reaction of fructose with phosphoric acid ; similar methods can be adapted. Purification steps may include recrystallization (using ethanol/water mixtures) or ion-exchange chromatography. Validate purity via HPLC (using USP mannitol standards ) and IR spectroscopy to confirm phosphate ester bonds .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR : Use - and -NMR to confirm phosphorylation site and barium coordination .

- Polarimetry : Measure specific rotation ([α]) to verify stereochemical integrity (e.g., +23.3° to +24.3° for D-mannitol ).

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., 166°C melting point for D-mannitol ).

Advanced Research Questions

Q. How can this compound be applied in studies of osmotic stress tolerance in biological systems?

- Answer : Mannitol derivatives act as osmolytes in stress responses. For example, transgenic tobacco expressing mannitol 1-phosphate dehydrogenase showed enhanced salinity tolerance via osmotic adjustment . Design experiments using model organisms (e.g., yeast or plants) under controlled osmotic stress (e.g., NaCl exposure). Quantify intracellular mannitol levels via LC-MS and correlate with viability assays .

Q. What experimental strategies resolve contradictions in solubility data for barium-containing compounds?

- Answer : Discrepancies often arise from ionic strength or counterion effects. Use standardized conditions (e.g., 0.1 M NaCl to mimic physiological buffers) and compare with gravimetric methods (e.g., vacuum filtration of saturated solutions ). For this compound, cross-validate solubility using ICP-OES for barium quantification and ion chromatography for phosphate .

Q. How can researchers ensure compliance with pharmacopeial standards when preparing D-mannitol derivatives for biomedical studies?

- Answer : Follow USP/Ph. Eur. guidelines for identity tests (e.g., IR spectral matching ) and impurity limits (e.g., ≤0.1% heavy metals). For barium salts, include residual solvent analysis (GC-MS) and endotoxin testing if used in cell culture . Document protocols using ICH Q2(R1) validation principles, including linearity, accuracy, and precision .

Q. What are the safety considerations for handling barium-containing compounds in laboratory settings?

- Answer : Barium salts pose toxicity risks (e.g., LD oral rat: 13,500 mg/kg for D-mannitol ). Use fume hoods for powder handling, and implement waste protocols for barium disposal (e.g., precipitation as BaSO ). Monitor exposure via atomic absorption spectroscopy in lab air samples .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.